L-Leucyl-N-benzyl-L-phenylalaninamide is a synthetic compound belonging to the class of dipeptides, which are organic compounds formed by the linkage of two alpha-amino acids through a peptide bond. This compound features L-leucine and N-benzyl-L-phenylalanine as its constituents, making it a notable subject of study in medicinal chemistry and pharmacology.
This compound can be synthesized in laboratory settings using various chemical methods, including solid-phase peptide synthesis. Its structure and properties have been documented in databases such as DrugBank and BenchChem, which provide detailed information on its molecular characteristics and potential applications.
L-Leucyl-N-benzyl-L-phenylalaninamide is classified under:
The synthesis of L-Leucyl-N-benzyl-L-phenylalaninamide typically involves several key steps:
The industrial production may utilize solid-phase peptide synthesis (SPPS), which allows for automated and efficient assembly of peptides. This method enhances purity and yield while minimizing side reactions. High-performance liquid chromatography (HPLC) is often employed for purification.
L-Leucyl-N-benzyl-L-phenylalaninamide has a complex molecular structure characterized by its specific arrangement of atoms. The molecular formula is , with a molecular weight averaging 351.4421 g/mol.
L-Leucyl-N-benzyl-L-phenylalaninamide can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for L-Leucyl-N-benzyl-L-phenylalaninamide involves its interaction with biological targets, potentially influencing pathways related to protein synthesis or modulation of receptor activity. While specific data on this compound's action is limited, dipeptides generally play roles in cellular signaling and metabolic regulation.
L-Leucyl-N-benzyl-L-phenylalaninamide has potential applications in:
Solid-phase peptide synthesis (SPPS) provides a robust framework for synthesizing complex dipeptides like L-Leucyl-N-benzyl-L-phenylalaninamide. The process involves sequential amino acid coupling to a resin-bound C-terminus, with the Rink amide resin being particularly suitable for generating C-terminal amide functionalities essential for this target molecule [1]. The Fmoc/tBu protection strategy dominates modern SPPS due to its orthogonal protection scheme and elimination of highly acidic deprotection steps, which is crucial for preserving the structural integrity of hydrophobic dipeptides [6].
The synthesis begins with the covalent attachment of Fmoc-protected L-phenylalanine (modified with N-benzyl protection) to the resin via esterification. Following deprotection with 20% piperidine in DMF, Fmoc-Leucine-OH is coupled to the free amine. The iterative process leverages the resin's insolubility to facilitate efficient washing after each coupling and deprotection cycle, significantly simplifying intermediate purification [1]. Microwave-assisted SPPS has emerged as a valuable optimization technique, particularly for overcoming the sluggish reaction kinetics associated with sterically hindered amino acids like N-benzylated phenylalanine. Controlled microwave irradiation elevates reaction temperatures to 50-60°C, enhancing coupling efficiency while minimizing epimerization risks [6].
Table 1: SPPS Resin Selection for L-Leucyl-N-benzyl-L-phenylalaninamide Synthesis
| Resin Type | Linker Chemistry | Loading Capacity (mmol/g) | Final Product | Suitability |
|---|---|---|---|---|
| Rink Amide | Amide | 0.4-0.7 | C-terminal amide | ⭐⭐⭐⭐⭐ |
| Wang Resin | Carboxylate ester | 0.5-1.2 | C-terminal acid | ⭐⭐ |
| 2-Cl-Trityl | Acid-labile | 0.8-1.5 | C-terminal acid | ⭐⭐⭐ |
Carbodiimide reagents serve as the cornerstone for activating the carboxyl component during peptide bond formation in SPPS. N,N'-Diisopropylcarbodiimide (DIC) is preferred over traditional reagents like DCC due to its superior solubility in DMF and the formation of urea byproducts that are easily removed by filtration. The activation mechanism involves the initial formation of an O-acylisourea intermediate when DIC reacts with the Fmoc-Leucine carboxyl group [1]. This highly reactive species is susceptible to racemization and can lead to poor coupling yields if not stabilized.
The critical optimization involves adding 1-Hydroxybenzotriazole (HOBt) or its more efficient derivative OxymaPure as a racemization-suppressing additive. HOBt reacts with the O-acylisourea to form a stable, less racemization-prone active ester (typically a HOBt ester). This active ester then efficiently acylates the resin-bound N-benzyl-L-phenylalaninamide nucleophile. Optimal concentrations utilize a 3:3:1 molar ratio of amino acid/DIC/HOBt relative to the resin-bound amine, ensuring a high concentration of the active ester species while minimizing side reactions like dehydration to the unreactive N-acylurea [1]. Kinetic studies demonstrate that coupling times of 45-90 minutes at room temperature typically achieve >99% completion for sterically demanding couplings involving N-alkylated amino acids.
Table 2: Comparison of Coupling Reagents for Leu-Phe(benzyl) Amide Bond Formation
| Coupling Reagent | Additive | Coupling Efficiency (%) | Racemization (%) | Reaction Time (min) |
|---|---|---|---|---|
| DIC | HOBt | 99.2 | 0.8 | 75 |
| HATU | DIEA | 99.5 | 0.5 | 30 |
| PyBOP | HOBt/DIEA | 98.7 | 1.1 | 60 |
| DCC | HOBt | 97.5 | 2.3 | 90 |
The synthesis of L-Leucyl-N-benzyl-L-phenylalaninamide necessitates tailored protecting group strategies to manage the reactive functionalities inherent in its hydrophobic structure. Leucine's side chain is protected using the acid-labile tert-butyloxycarbonyl (Boc) group, which offers stability during piperidine-mediated Fmoc removals while being readily cleaved during the final TFA treatment [1]. The N-benzyl group on the phenylalanine residue serves a dual purpose: it modifies the standard Phe side chain and functions as a permanent protecting group that remains intact throughout synthesis and cleavage, becoming an integral part of the target dipeptide [8].
For standard phenylalanine residues requiring protection, the benzyl (Bzl) ether effectively shields the phenolic hydroxyl group. Orthogonal deprotection is critical when synthesizing related hydrophobic dipeptides. The Boc group on leucine is stable to the basic conditions (piperidine) used for Fmoc removal but is cleaved simultaneously with the resin linker under strong acid conditions (95% TFA). In contrast, protecting groups like the N,N-dibenzyl moiety used in amino aldehyde precursors demonstrate exceptional stability towards both nucleophiles and mild acids, making them suitable for multi-step syntheses involving hydrophobic amino acids [8]. Following chain assembly, the simultaneous deprotection and resin cleavage employ a cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) for 2-4 hours. This mixture efficiently removes the Boc group from leucine while cleaving the peptide from the Rink amide resin, yielding the desired C-terminal amide directly.
Table 3: Protecting Group Strategy for L-Leucyl-N-benzyl-L-phenylalaninamide
| Amino Acid/Functionality | Protecting Group | Stability | Deprotection Method |
|---|---|---|---|
| α-Amino (Leu, initial Phe) | Fmoc | Acid, Base (weak) | 20% Piperidine/DMF |
| Leucine Side Chain | Boc | Base | 95% TFA |
| N-benzyl (Phe) | Permanent | Acid, Base | None (structural element) |
| Resin Linker (Rink amide) | N/A | Base | 95% TFA |
Transitioning L-Leucyl-N-benzyl-L-phenylalaninamide synthesis from laboratory to industrial scale presents significant challenges, primarily involving purification and isolation of this highly hydrophobic dipeptide. Crude post-cleavage mixtures contain truncated sequences, deletion peptides, epimerized byproducts, and scavenger residues (e.g., from TFA cleavage cocktails). Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is indispensable for achieving the high purity (>98%) required for pharmaceutical applications [5].
Optimization focuses on solvent selection and gradient design to resolve the target dipeptide from closely related impurities. A typical industrial-scale purification employs Kromasil C18 silica columns (10μm particle size, 250mm diameter) with mobile phases consisting of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A shallow gradient (e.g., 35% B to 65% B over 60 minutes) maximizes resolution of hydrophobic impurities. Column loadability is a critical economic factor; Kromasil C18 media allows loading capacities of 50-100 mg crude peptide per gram of silica gel without significant peak broadening [5]. Following purification, efficient solvent recovery systems are integrated to capture and recycle acetonitrile, substantially reducing operational costs and environmental impact. Lyophilization of the pure product-containing fractions yields L-Leucyl-N-benzyl-L-phenylalaninamide as a stable, amorphous white powder suitable for long-term storage. Rigorous in-process controls using analytical HPLC (monitoring at 214nm and 254nm) ensure batch-to-batch consistency, a cornerstone of Good Manufacturing Practice (GMP) compliance for peptide therapeutics [1] [5].
Table 4: Industrial-Scale HPLC Purification Parameters
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Column Diameter (mm) | 20 | 100 | 250 |
| Stationary Phase | C18, 5μm | C18, 10μm | C18, 10μm |
| Flow Rate (mL/min) | 10 | 100 | 500-1000 |
| Sample Load (g/run) | 0.1 | 5 | 50-100 |
| Gradient Time (min) | 30 | 60 | 60-90 |
| Solvent Consumption (L/kg) | 500 | 300 | 150 |
CAS No.: 172886-23-6
CAS No.:
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8